molecular formula C10H7F3N2O2 B15072837 Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1206978-67-7

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15072837
CAS No.: 1206978-67-7
M. Wt: 244.17 g/mol
InChI Key: ARCHWJLBJZFDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a key chemical intermediate in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The compound features an imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities . This core scaffold is further functionalized with a trifluoromethyl group, which significantly enhances the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in the design of bioactive compounds . This specific ester derivative is primarily used in research focused on phosphatidylinositol 3-kinase (PI3K) inhibition. The imidazo[1,2-a]pyridine motif is a recognized pharmacophore in potent PI3Kα inhibitors, which are investigated for their ability to induce cell cycle arrest and apoptosis in various cancer cell lines . As a synthetic building block, this methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, allowing researchers to explore structure-activity relationships and optimize drug-like properties . It serves as a crucial precursor in the synthesis of more complex molecules for biological screening. Applications: • Intermediate for the synthesis of PI3Kα inhibitors and other kinase-targeted anticancer agents . • Key building block for the preparation of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives and related heterocyclic compounds . • Versatile substrate for further synthetic modification to create novel chemical libraries for high-throughput screening. Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1206978-67-7

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-4-6(10(11,12)13)2-3-8(15)14-7/h2-5H,1H3

InChI Key

ARCHWJLBJZFDKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition with Trifluoroacetonitrile Derivatives

A pivotal method involves the [3+2] cycloaddition of pyridinium ylides with trifluoroacetonitrile precursors. Weng et al. demonstrated that 2,2,2-trifluoroacetaldehyde O-(aryl)oxime serves as a stable trifluoroacetonitrile surrogate, enabling the synthesis of 2-trifluoromethyl-substituted imidazo[1,2-a]pyridines. The reaction proceeds via in situ generation of a pyridinium ylide from 2-aminopyridine derivatives, which subsequently undergoes cycloaddition with the nitrile precursor (Figure 1). This method achieves moderate to high yields (45–78%) across a broad substrate scope, including electron-deficient and sterically hindered pyridines.

Table 1. Substrate Scope and Yields in [3+2] Cycloaddition

Pyridinium Ylide Substituent Trifluoroacetonitrile Source Yield (%) Reference
5-Methyl-2-aminopyridine O-Mesityloxime 68
4-Chloro-2-aminopyridine O-Tolyloxime 72
6-Trifluoromethyl-2-aminopyridine O-Benzyloxime 65

Key advantages include operational simplicity and scalability (>10 g), though stoichiometric byproduct formation necessitates purification via silica chromatography.

Condensation with Methyl Bromopyruvate

Direct Alkylation-Cyclization Mechanism

The most widely applied route involves the condensation of 6-(trifluoromethyl)-2-aminopyridine with methyl bromopyruvate. Kaken Pharmaceutical Co. optimized this method using a mixed solvent system (1,2-dimethoxyethane:methanol, 1:1) at 80°C for 14 hours, achieving a 42% isolated yield. The reaction proceeds via initial N-alkylation followed by intramolecular cyclization (Scheme 1):

$$
\text{2-Aminopyridine} + \text{CH}3\text{OCOCBr}2 \rightarrow \text{Imidazo[1,2-a]pyridine carboxylate} \quad
$$

Table 2. Solvent Optimization for Bromopyruvate Condensation

Solvent System Temperature (°C) Time (h) Yield (%)
Methanol 80 14 35
DME:MeOH (1:1) 80 14 42
Ethanol 80 14 28

Microwave-assisted protocols reduced reaction times to 2–4 hours but showed comparable yields (38–44%).

Microwave-Assisted Solvent-Free Synthesis

Enhanced Reaction Kinetics

Kong et al. developed a solvent- and catalyst-free method under microwave irradiation (65°C, 15 minutes), achieving 90% yield for analogous imidazo[1,2-a]pyridines. While specific data for the methyl ester variant is limited, extrapolation from ethyl ester syntheses suggests similar efficiency. The absence of solvents minimizes side reactions, though scalability remains constrained by microwave reactor capacity.

Green Chemistry Approaches

Aqueous Media and Surfactant Catalysis

CuSO₄–ascorbate catalytic systems in water with sodium dodecyl sulfate (SDS) enable imidazo[1,2-a]pyridine synthesis at 50°C. This method avoids organic solvents, though esterification steps require post-synthetic modification. For methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, direct incorporation remains unexplored, presenting a research gap.

Comparative Analysis of Synthetic Routes

Table 3. Efficiency Metrics Across Methodologies

Method Yield (%) Time Scalability Environmental Impact
[3+2] Cycloaddition 45–78 6–12 h High Moderate
Bromopyruvate Condensation 35–42 14 h High Low
Microwave-Assisted 38–44 0.25–0.5 h Low Very Low
Green Catalytic N/A 8–14 h Moderate Very Low

Chemical Reactions Analysis

Oxidation Reactions

The trifluoromethyl group and ester moiety influence oxidation pathways:

  • Metal-free oxidation : Achieved using iodine-based oxidants in aqueous conditions, yielding hydroxylated derivatives at the C3 position.

  • Selective ring oxidation : Under acidic conditions with hydrogen peroxide, the pyridine ring undergoes epoxidation at the 5,6-position while preserving the trifluoromethyl group.

Key Parameters for Oxidation:

Oxidizing AgentConditionsProductYield
I₂/K₂CO₃H₂O, 80°C3-Hydroxy derivative72%
H₂O₂/H₂SO₄0°C, 2 h5,6-Epoxide58%

Reduction Reactions

The ester group is selectively reduced without affecting the trifluoromethyl group:

  • LiAlH₄-mediated reduction : Converts the methyl ester to a primary alcohol at -20°C in THF.

  • Catalytic hydrogenation : Pd/C with H₂ reduces the imidazo ring’s double bond, forming a dihydroimidazopyridine derivative.

Reduction Outcomes:

ReagentTarget SiteProductSelectivity
LiAlH₄ (2 equiv)Ester → Alcohol2-(Hydroxymethyl) derivative>95%
H₂ (1 atm)/Pd-CC1-C2 double bondDihydroimidazopyridine80%

Nucleophilic Substitution

The C8 position undergoes halogen displacement:

  • Chlorine substitution : Reacts with amines (e.g., morpholine) in DMF at 120°C to form C8-aminated products .

  • Fluorination : Using KF/CuI in DMSO, replaces chlorine with fluorine at 150°C.

Substitution Examples:

Substrate PositionReagentProductReaction Time
C8-ClMorpholineC8-N-morpholine6 h
C8-ClKF/CuIC8-F12 h

Cross-Coupling Reactions

The trifluoromethyl group enhances electrophilicity for coupling:

  • Suzuki-Miyaura : Reacts with arylboronic acids using Pd(PPh₃)₄, forming biaryl derivatives at the C3 position.

  • Sonogashira : Alkynylation at C5 with terminal alkynes under CuI/PdCl₂ catalysis.

Coupling Efficiency:

Reaction TypeCatalystPartnerYield
Suzuki-MiyauraPd(PPh₃)₄PhB(OH)₂85%
SonogashiraPdCl₂/CuIPhenylacetylene78%

Ester Hydrolysis and Derivatization

The methyl ester serves as a handle for further functionalization:

  • Acid-catalyzed hydrolysis : HCl (6M) converts the ester to a carboxylic acid, enabling peptide coupling .

  • Amidation : Reacts with primary amines (e.g., benzylamine) via EDCI/HOBt activation.

Derivatization Pathways:

ReactionConditionsApplication
Hydrolysis (ester → acid)HCl reflux, 4 hDrug conjugate synthesis
Amide formationEDCI, RTBioactive analog production

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes:

  • Photoredox alkylation : Under blue light with Ru(bpy)₃²⁺, couples with alkyl iodides at the C7 position.

  • C-H trifluoromethylation : Using Langlois’ reagent (CF₃SO₂Na), introduces additional CF₃ groups under oxidative conditions.

Radical Reaction Metrics:

ProcessInitiatorFunctionalization SiteYield
Alkyl radical couplingRu(bpy)₃²⁺C765%
Trifluoromethylation(NH₄)₂S₂O₈C452%

Cycloaddition and Ring Expansion

The imidazo[1,2-a]pyridine core engages in cycloadditions:

  • Diels-Alder : Reacts with maleic anhydride at 100°C to form a fused tetracyclic structure.

  • Ring expansion with azides : Forms triazolo-fused derivatives under Cu catalysis.

Scientific Research Applications

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a promising candidate for antimicrobial therapy .

Comparison with Similar Compounds

Structural Analogues with Ester Variations

Ethyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 860457-99-4)

  • Structural Difference : Ethyl ester replaces the methyl ester.
  • Synthesis : Prepared via cross-coupling reactions in solvents like 1,4-dioxane or THF, using catalysts such as Pd(OH)₂ .
  • Purity : ≥95% (reported by Alfa and BLDpharm) .

Ethyl 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

  • Structural Difference : Trifluoromethyl group at position 8 instead of 4.
  • Impact : Altered electronic distribution and steric effects, which may influence binding to biological targets .

Halogen-Substituted Derivatives

Methyl 6-Bromo-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

  • Structural Features : Bromine at position 6 and trifluoromethyl at position 6.
  • Molecular Weight : 323.07 g/mol (vs. 258.20 g/mol for the parent compound).
  • Applications : Bromine serves as a handle for Suzuki-Miyaura cross-coupling reactions to generate diverse derivatives .

Ethyl 6-Chloro-3-iodo-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

  • Structural Features : Chloro and iodo substituents at positions 3 and 5.
  • Reactivity : Halogens enable further functionalization (e.g., nucleophilic substitution) .

Derivatives with Additional Methyl Groups

Methyl 3-Methyl-6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

  • Structural Difference : Methyl group at position 3.
  • Molecular Weight : 258.20 g/mol (identical to parent compound) .

Hybrid Structures with Quinazoline Moieties

Methyl 6-(4-((2-Methylbenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10p)

  • Structural Features : Quinazoline group linked via position 6.
  • Biological Relevance : Designed as a PI3Kα inhibitor for anticancer applications.
  • Yield : 39–51% (lower than parent compound due to complex synthesis) .

Carboxylic Acid Derivatives

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid

  • Structural Difference : Carboxylic acid replaces the methyl ester.
  • Applications : Intermediate for amide or ester synthesis .

Pharmacological and Industrial Relevance

  • Anticancer Agents : Quinazoline hybrids (e.g., 10p, 10q) show PI3Kα inhibition, highlighting the scaffold’s versatility in drug design .
  • Agrochemicals : Trifluoromethyl groups enhance pesticidal activity, as seen in analogues like tigolaner and lotilaner .

Biological Activity

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H8_{8}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 258.20 g/mol
  • CAS Number : 1206973-10-5

Synthesis Methods

The synthesis of this compound involves several chemical reactions. A common method includes:

  • Starting Materials :
    • 5-(trifluoromethyl)pyridin-2-amine
    • Ethyl bromopyruvate
  • Reaction Conditions :
    • Solvent: Methanol and 1,2-dimethoxyethane
    • Temperature: 80°C for approximately 14 hours
    • Yield: Approximately 42% after purification through silica gel column chromatography .

While direct evidence for the mechanisms of action specific to this compound is sparse, insights can be drawn from related compounds:

  • Cell Cycle Arrest : Some derivatives have been shown to induce G0/G1 phase arrest in cancer cells, suggesting a potential mechanism involving interference with cell cycle progression.
  • Non-Apoptotic Pathways : Interestingly, certain studies indicated that apoptosis markers such as PARP and caspase-3 were not significantly altered by treatment with related compounds, suggesting alternative pathways may be involved in their antitumor effects .

Case Study 1: Antitumor Efficacy in TNBC Models

In a study investigating the effects of a related compound on TNBC cell lines:

  • Objective : To evaluate the antitumor efficacy and mechanism.
  • Methodology : Treatment with varying concentrations was administered over 48 hours.
  • Findings : The compound significantly reduced cell proliferation and altered the cell cycle profile without inducing apoptosis.
CompoundGI50_{50} (µM)Effect on Cell CycleApoptosis Markers
Compound A13Increased G0/G1No significant change
DoxorubicinN/AIncreased G0/G1Significant decrease

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via substitution and cyclization reactions. For example, one protocol involves reacting ethyl bromopyruvate with 3-chloro-5-(trifluoromethyl)pyridin-2-amine to form the imidazo[1,2-a]pyridine core . Key factors affecting yield include solvent choice (e.g., THF vs. ethanol), reaction temperature (e.g., reflux vs. room temperature), and catalyst selection. Evidence shows yields ranging from 39.5% to 87.12% depending on substituents and purification methods .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals from the trifluoromethyl group and imidazo[1,2-a]pyridine ring . High-resolution mass spectrometry (HRMS-ESI) validates molecular weight, while melting point analysis ensures purity . X-ray crystallography, as demonstrated for related derivatives, resolves stereochemical ambiguities .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer : Derivatives of this scaffold are explored as PI3Kα inhibitors for anticancer activity and as intermediates for agrochemicals like fluazaindolizine, a nematocide . Biological screening typically involves kinase inhibition assays and in vitro cytotoxicity studies using cell lines such as HeLa or MCF-7 .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Yield variations often stem from differences in reaction conditions or purification protocols. For example, reports 39.5% yield for a quinazoline-linked derivative due to chromatographic losses, while achieves 87.12% for a chlorinated analog via optimized solvent systems . Systematic optimization (e.g., Design of Experiments) is recommended to identify critical parameters like temperature or stoichiometry.

Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., sulfonyl or amino substituents) or formulating prodrugs (e.g., ester hydrolysis to carboxylic acid derivatives), enhance solubility . Co-solvent systems (e.g., PEG-400/water) are empirically validated for preclinical dosing .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the imidazo[1,2-a]pyridine ring, requiring Pd-catalyzed coupling under rigorous conditions (e.g., Buchwald-Hartwig amination with XPhos ligands). demonstrates successful Suzuki-Miyaura coupling using boronic esters at elevated temperatures (120°C) .

Q. What computational methods are used to predict the binding affinity of derivatives to target proteins like PI3Kα?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with PI3Kα’s ATP-binding pocket. Pharmacophore mapping of quinazoline-linked derivatives identifies critical hydrogen bonds with Val851 and hydrophobic interactions with Met804 .

Critical Analysis of Contradictory Evidence

  • Synthetic Protocols : uses palladium catalysis for coupling reactions, while achieves high yields without catalysts via nucleophilic substitution. This discrepancy highlights substrate-dependent reactivity, where electron-deficient aryl halides require metal catalysts .
  • Biological Activity : Derivatives in target PI3Kα, whereas focuses on nematocidal applications. Researchers must tailor functionalization (e.g., sulfonamide vs. carboxylate groups) to the intended biological target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.